molecular formula C12H15ClINO3 B12813841 methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride

methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B12813841
M. Wt: 383.61 g/mol
InChI Key: VMEIWGHVFGZHQQ-UHFFFAOYSA-N
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Description

Methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by its stereospecific (2S,4S) configuration. The molecule features a pyrrolidine ring substituted at the 4-position with a 4-iodophenoxy group and at the 2-position with a methyl ester. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEIWGHVFGZHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,4S)-4-(4-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE HYDROCHLORIDE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Iodophenoxy Group: The iodophenoxy group can be introduced via a nucleophilic substitution reaction, where an iodophenol reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The carboxylate group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

Reaction TypeReagents/ConditionsProductYield/NotesSource
Saponification LiOH or NaOH in THF/H<sub>2</sub>O(2S,4S)-4-(4-Iodophenoxy)pyrrolidine-2-carboxylic acidRequires optimization to retain stereochemistry
Acid-Catalyzed Hydrolysis HCl (aq.)/refluxCarboxylic acid hydrochloride saltHigh yield (~85%) under mild conditions

Key Insight : The steric environment of the pyrrolidine ring may influence hydrolysis rates, with the (2S,4S) configuration favoring retention of stereochemistry .

Nucleophilic Aromatic Substitution (NAS) at the Iodophenoxy Group

The para-iodine substituent is susceptible to palladium-catalyzed cross-coupling reactions, enabling aryl functionalization:

Reaction TypeReagents/ConditionsProductYield/NotesSource
Suzuki-Miyaura Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, boronic acid, K<sub>2</sub>CO<sub>3</sub>(2S,4S)-4-(4-Substituted-phenoxy)pyrrolidine-2-carboxylateRequires anhydrous conditions; iodine acts as leaving group
Ullmann Coupling CuI, diamines, aryl halideBiaryl ether derivativesModerate yields (50–70%)

Example : Reaction with phenylboronic acid produces (2S,4S)-4-(4-biphenoxy)pyrrolidine-2-carboxylate, expanding applications in drug discovery .

Pyrrolidine Ring Functionalization

The secondary amine (as hydrochloride salt) participates in alkylation, acylation, and deprotection reactions:

Reaction TypeReagents/ConditionsProductYield/NotesSource
N-Alkylation Alkyl halide, K<sub>2</sub>CO<sub>3</sub>, DMFN-Alkylated pyrrolidine derivativeLimited by steric hindrance at C2 and C4
N-Acylation Acetyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>N-Acetylated productHigh regioselectivity due to ring conformation
Deprotection TFA or HCl (g)/dioxaneFree amine (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acidRequires inert atmosphere

Note : The stereochemistry at C2 and C4 directs reaction outcomes, favoring axial attack in nucleophilic substitutions .

Reductive Deiodination

Catalytic hydrogenation removes the iodine substituent, enabling access to dehalogenated analogs:

Reaction TypeReagents/ConditionsProductYield/NotesSource
H<sub>2</sub> Reduction Pd/C, H<sub>2</sub> (1 atm), EtOH(2S,4S)-4-Phenoxypyrrolidine-2-carboxylateQuantitative yield under mild conditions

Application : Provides a route to non-iodinated intermediates for structure-activity relationship (SAR) studies .

Ester-to-Amide Conversion

The methyl ester reacts with amines to form amides, a key step in prodrug synthesis:

Reaction TypeReagents/ConditionsProductYield/NotesSource
Aminolysis NH<sub>3</sub> (g), MeOH, 40°C(2S,4S)-4-(4-Iodophenoxy)pyrrolidine-2-carboxamideRequires prolonged reaction time (24–48 h)
Peptide Coupling EDC/HOBt, R-NH<sub>2</sub>, DMFPeptide-conjugated derivativesHigh yields (>90%) with activated esters

Case Study : Conversion to carboxamide enhances bioavailability in preclinical models .

Salt Metathesis

The hydrochloride counterion can be exchanged to modify solubility and crystallinity:

Reaction TypeReagents/ConditionsProductYield/NotesSource
Ion Exchange NaHCO<sub>3</sub> (aq.), extractionFree base or alternative salt forms (e.g., tosylate)pH-dependent recovery (~70–85%)

Application : Enhances pharmacokinetic properties for in vivo studies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. The presence of the iodophenoxy group is believed to enhance receptor binding affinity, leading to increased apoptosis and inhibition of cell proliferation.

Case Study : A study evaluated the effects of methyl pyrrolidine derivatives on breast cancer cell lines. The results demonstrated that these compounds could inhibit cell growth and induce apoptosis at micromolar concentrations.

CompoundCell Line TestedIC50 (µM)
Compound AMCF7 (breast cancer)12.5
Compound BHCT116 (colon carcinoma)8.3

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It is hypothesized that it modulates neurotransmitter systems and reduces oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored, with findings indicating activity against various pathogens. Pyrrolidine derivatives have shown promise in combating bacterial and fungal infections.

Activity TypePathogen TestedResult
AntibacterialStaphylococcus aureusEffective
AntifungalCandida albicansModerate activity

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and the introduction of the iodophenoxy substituent. The synthetic route can be optimized for yield and purity based on the desired application.

Mechanism of Action

The mechanism of action of METHYL (2S,4S)-4-(4-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a pyrrolidine-2-carboxylate backbone with several analogs, differing primarily in substituents at the 4-position and stereochemistry. Key comparisons include:

Compound Name Substituent at 4-Position Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride 4-iodophenoxy (2S,4S) C₁₃H₁₅ClINO₃ ~383.6 (estimated) High molecular weight due to iodine; potential halogen bonding
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]pyrrolidine-2-carboxylate hydrochloride 4-chloro-1-naphthyloxy (2S,4S) C₁₆H₁₇Cl₂NO₃ 342.22 Bulky naphthyl group; irritant hazard class
Methyl (2S,4S)-4-[(tetrahydro-2H-pyran-4-ylcarbonyl)oxy]pyrrolidine-2-carboxylate hydrochloride Tetrahydro-2H-pyran-4-ylcarbonyloxy (2S,4S) C₁₂H₂₀ClNO₅ 293.74 Oxygen-rich substituent; lower molecular weight
Methyl (2S,1S)-1-(1-carbamoyl-3-phenyl-1-ethyl)-pyrrolidine-2-carboxylate 1-carbamoyl-3-phenyl-1-ethyl (2S,1S) C₁₆H₂₁N₂O₃ 289.35 Carbamoyl and phenyl groups; lower polarity
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate 2,5-dichlorophenoxy (2S,4S) C₁₂H₁₃Cl₂NO₃ 290.14 Dichloro substitution; higher electrophilicity

Key Observations:

  • Steric and Electronic Factors : Bulky substituents like naphthyloxy () or tetrahydro-pyran-carbonyl () may reduce solubility but improve metabolic stability.
  • Stereochemistry : The (2S,4S) configuration is critical for chiral recognition in drug-receptor interactions, contrasting with (2S,1S) analogs in , which exhibit different spatial arrangements .

Physicochemical Properties

  • Melting Points : While data for the target compound are unavailable, analogs with similar structures (e.g., (2S,1S)-2d in ) show melting points ranging from 118–153°C, suggesting solid-state stability .
  • Hazard Class : Chloro- and naphthyl-substituted derivatives (e.g., ) are classified as irritants, implying similar handling precautions for the iodine analog.

Q & A

Q. What synthetic strategies are recommended for preparing methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride with stereochemical fidelity?

  • Methodological Answer : The synthesis should prioritize stereochemical control at the C2 and C4 positions of the pyrrolidine ring. A plausible route involves:
  • Chiral auxiliary use : Start with a chiral pyrrolidine precursor, such as (2S,4S)-4-hydroxypyrrolidine-2-carboxylate, and introduce the 4-iodophenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH/DMF) .
  • Protecting groups : Protect the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to avoid side reactions during iodophenoxy introduction. Final deprotection with HCl yields the hydrochloride salt .
  • Validation : Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or X-ray crystallography .

Q. How can researchers ensure the purity and stereochemical integrity of this compound post-synthesis?

  • Methodological Answer :
  • Chromatographic purification : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) to isolate the target compound (>98% purity) .
  • Stereochemical confirmation :
  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to verify cis/trans configurations .
  • Circular Dichroism (CD) : Compare optical activity with known stereoisomers to confirm (2S,4S) configuration .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+) .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer :
  • Storage : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the ester group. Avoid exposure to light due to the labile C-I bond in the iodophenoxy moiety .
  • Handling : Use inert atmosphere (N2_2/Ar) during synthesis to minimize oxidation. For long-term stability, lyophilize the hydrochloride salt and store in a desiccator .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the iodophenoxy group in nucleophilic substitution reactions?

  • Methodological Answer :
  • Quantum chemical calculations : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies for SNAr reactions. This helps identify optimal leaving groups and solvent effects .
  • Reaction path screening : Use ICReDD’s workflow to combine computed reaction pathways with experimental validation, narrowing down conditions (e.g., base strength, temperature) for efficient iodophenoxy introduction .
  • Solvent modeling : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the negatively charged transition state during SNAr .

Q. How can researchers resolve contradictions between spectroscopic data and expected stereochemical outcomes?

  • Methodological Answer :
  • Multi-technique validation : Cross-reference NMR data (e.g., NOESY for spatial proximity of protons) with X-ray crystallography to resolve ambiguities in stereochemical assignments .
  • Dynamic NMR (DNMR) : Assess rotational barriers of the pyrrolidine ring at variable temperatures to detect conformational flexibility that may skew coupling constant analysis .
  • Machine learning : Train models on existing pyrrolidine derivatives to predict 1^1H-/13^{13}C-NMR shifts and identify outliers indicative of synthesis errors .

Q. What strategies mitigate aggregation or poor solubility during biological assays involving this compound?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug modification : Temporarily replace the methyl ester with a more hydrophilic group (e.g., tert-butyl ester) to enhance aqueous solubility, followed by enzymatic cleavage in assay media .
  • Dynamic light scattering (DLS) : Monitor particle size distribution in solution to detect aggregation thresholds and adjust buffer pH or ionic strength accordingly .

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